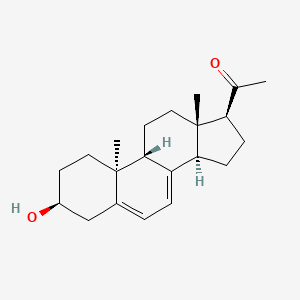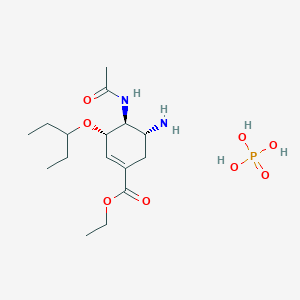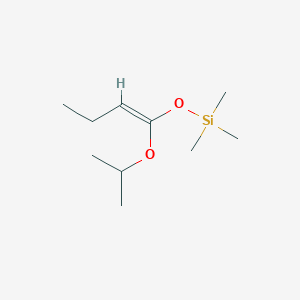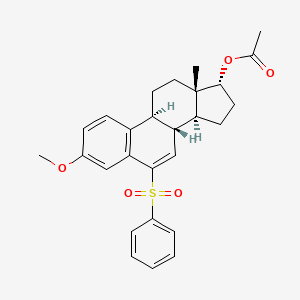
Chromium (II) Chloride Tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium (II) Chloride Tetrahydrate, also known as Chromous Chloride Tetrahydrate, is an inorganic compound with the chemical formula CrCl₂·4H₂O. It is a blue solid that is highly soluble in water, forming bright blue air-sensitive solutions. This compound is primarily used in laboratory settings for the synthesis of other chromium complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium (II) Chloride Tetrahydrate can be synthesized by reducing Chromium (III) Chloride with hydrogen at elevated temperatures around 500°C: [ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Alternatively, it can be produced through electrolysis. In laboratory settings, reducing agents such as Lithium Aluminium Hydride (LiAlH₄) or zinc can be used to reduce Chromium (III) precursors to Chromium (II) Chloride .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of Chromium (III) Chloride using hydrogen gas at high temperatures. This method ensures a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium (II) Chloride Tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to Chromium (III) Chloride.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as oxygen or chlorine can convert Chromium (II) Chloride to Chromium (III) Chloride.
Reduction: Reducing agents like Lithium Aluminium Hydride or zinc are used to produce Chromium (II) Chloride from Chromium (III) precursors.
Substitution: Ligand exchange reactions can occur in the presence of suitable ligands under controlled conditions.
Major Products Formed:
Oxidation: Chromium (III) Chloride (CrCl₃)
Reduction: Chromium (II) Chloride (CrCl₂)
Substitution: Various chromium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chromium (II) Chloride Tetrahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other chromium complexes and in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain dyes and pigments, as well as in metallurgical processes
Wirkmechanismus
The mechanism of action of Chromium (II) Chloride Tetrahydrate involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Chromium (II) Chloride Tetrahydrate can be compared with other similar compounds such as:
- Chromium (II) Fluoride (CrF₂)
- Chromium (II) Bromide (CrBr₂)
- Chromium (II) Iodide (CrI₂)
Uniqueness: this compound is unique due to its high solubility in water and its ability to form bright blue air-sensitive solutions. This property makes it particularly useful in laboratory settings for the synthesis of other chromium complexes .
Eigenschaften
CAS-Nummer |
13931-94-7 |
|---|---|
Molekularformel |
CrCl₂·4H₂O |
Molekulargewicht |
194.96 |
Synonyme |
Chromium Chloride Tetrahydrate; Chromium Dichloride Tetrahydrate; Chromous Chloride Tetrahydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)





